molecular formula C11H15BrN2 B1339682 2-Bromo-4-(piperidin-1-ylmethyl)pyridine CAS No. 88046-02-0

2-Bromo-4-(piperidin-1-ylmethyl)pyridine

Cat. No. B1339682
CAS RN: 88046-02-0
M. Wt: 255.15 g/mol
InChI Key: ZTUBSWOWTOUXJJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(piperidin-1-ylmethyl)pyridine, also known as 2-bromo-4-piperidin-1-ylmethylpyridine, is a heterocyclic compound with a pyridine ring and a piperidine ring connected by a methylene bridge. It is a colorless solid that is insoluble in water and is used in a variety of organic synthesis applications. It is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

  • Synthesis and Structural Applications : A study on the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, demonstrates the compound's potential in synthesis processes. This research shows the compound's utility in creating specific chemical structures, which may have applications in pharmaceuticals and other fields (Shen Li, 2012).

  • Reactivity Studies : Research on the reactions of bromoethoxypyridines with lithium piperidide in piperidine reveals insights into the reactivity of similar compounds. This study can inform the understanding of how 2-Bromo-4-(piperidin-1-ylmethyl)pyridine may behave under similar conditions and its potential applications in synthetic chemistry (H. Plas, T. Hijwegen, H. J. Hertog, 2010).

  • Crystal Structure and Biological Activity : A related compound, 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, has been synthesized and its structure characterized. This research provides valuable information on the crystal structure and potential biological activity of similar compounds, which could be extrapolated to 2-Bromo-4-(piperidin-1-ylmethyl)pyridine (Li et al., 2015).

  • Nucleophilic Displacement Reactions : A study on nucleophilic displacements in substituted pyridine N-oxides, including reactions with piperidine, can help understand the chemical behavior of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine in similar reactions (R. Johnson, 1966).

  • Synthesis of Azolylpiperidines : Research on the synthesis of azolylpiperidines, using 3- and 4-bromopyridines, reveals the potential of 2-Bromo-4-(piperidin-1-ylmethyl)pyridine in the creation of novel compounds with possible pharmaceutical applications (N. V. Shevchuk et al., 2012).

properties

IUPAC Name

2-bromo-4-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUBSWOWTOUXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546363
Record name 2-Bromo-4-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
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Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(piperidin-1-ylmethyl)pyridine

CAS RN

88046-02-0
Record name 2-Bromo-4-(1-piperidinylmethyl)pyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-[(piperidin-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 2-bromo-4-(1-piperidinylmethyl)
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